Bienvenue dans la boutique en ligne BenchChem!

4-(2,4-Dimethoxyphenyl)butanoic acid

Enzyme Inhibition Carbonic Anhydrase Drug Discovery

Procure 4-(2,4-Dimethoxyphenyl)butanoic acid (CAS 96818-18-7) to leverage its unique 2,4-dimethoxy substitution pattern. This scaffold delivers validated hCA IX selectivity (Ki 1.6 µM) over hCA II (>100 µM) for oncology research, potent lipoxygenase inhibition for inflammation studies, and a low 46-48°C melting point that simplifies low-temperature synthetic protocols—advantages lost with positional isomers.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 96818-18-7
Cat. No. B3390348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethoxyphenyl)butanoic acid
CAS96818-18-7
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CCCC(=O)O)OC
InChIInChI=1S/C12H16O4/c1-15-10-7-6-9(11(8-10)16-2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
InChIKeyULRYTCBBYQNVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dimethoxyphenyl)butanoic acid (CAS 96818-18-7) for Procurement: Key Properties and Research Applications


4-(2,4-Dimethoxyphenyl)butanoic acid (CAS 96818-18-7) is an arylbutyric acid derivative characterized by a 2,4-dimethoxy-substituted phenyl ring linked to a butanoic acid chain . This specific substitution pattern imparts distinct electronic and steric properties compared to its positional isomers. It is a versatile small molecule scaffold used primarily as a synthetic intermediate in medicinal chemistry and chemical biology, with reported purity grades ranging from 95% to 97% from various commercial suppliers .

The Case Against Substituting 4-(2,4-Dimethoxyphenyl)butanoic acid (CAS 96818-18-7) with Other Dimethoxy Isomers


The 2,4-dimethoxy substitution pattern on the phenyl ring is not interchangeable with other dimethoxy isomers (e.g., 2,3-, 2,5-, 3,4-, or 3,5-). The position of the methoxy groups dictates the compound's electronic distribution, steric hindrance, and lipophilicity, which in turn directly influence its reactivity in chemical synthesis and its binding affinity in biological systems. Simple substitution with an alternative isomer can lead to altered reaction yields, unexpected byproduct formation, or a complete loss of biological activity . The evidence below quantifies these differences in specific contexts.

Quantitative Performance Benchmarks for 4-(2,4-Dimethoxyphenyl)butanoic acid (CAS 96818-18-7)


Carbonic Anhydrase Inhibition: Isoform Selectivity of 4-(2,4-Dimethoxyphenyl)butanoic acid

4-(2,4-Dimethoxyphenyl)butanoic acid exhibits differential inhibitory activity across human carbonic anhydrase (hCA) isoforms, with a notable preference for hCA IX. The compound demonstrates a Ki of 1.6 µM against hCA IX, compared to a Ki of 8.0 µM against hCA I and >100 µM against hCA II [1]. This isoform selectivity profile is a quantifiable differentiator from broad-spectrum CA inhibitors. In contrast, the structurally related analog 4-(2,3-dimethoxyphenyl)butanoic acid has been described primarily for its synthetic utility as a dopamine receptor modulator precursor, with no comparable hCA inhibition data reported .

Enzyme Inhibition Carbonic Anhydrase Drug Discovery

Cyclooxygenase-2 (COX-2) Inhibition: Potency of 4-(2,4-Dimethoxyphenyl)butanoic acid

4-(2,4-Dimethoxyphenyl)butanoic acid has been reported as a selective inhibitor of cyclooxygenase-2 (COX-2) with an IC₅₀ value of 0.8 µM [1]. This potency is several orders of magnitude greater than that of traditional NSAIDs, while maintaining a favorable safety profile with a CC₅₀ >50 µM in cytotoxicity assays [1]. For context, other COX-2 inhibitors such as celecoxib have reported IC₅₀ values in the low nanomolar range (e.g., ~30 nM), placing the target compound in a distinct potency class suitable for specific research applications [2].

Inflammation COX-2 Inhibition Pharmacology

Lipoxygenase Inhibition: A Distinct Anti-inflammatory Pathway Target

4-(2,4-Dimethoxyphenyl)butanoic acid has been identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While specific quantitative data (e.g., IC₅₀) is not provided in the cited record, the compound is noted to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This multi-target profile differentiates it from analogs like 4-(3,4-dimethoxyphenyl)butyric acid, which has documented effects on HDAC activity and apoptosis in HT-29 cells but no reported lipoxygenase activity [2].

Lipoxygenase Arachidonic Acid Inflammation

Physicochemical Differentiation: Melting Point Comparison Among Dimethoxy Isomers

The melting point of 4-(2,4-dimethoxyphenyl)butanoic acid is reported to be 46-48 °C [1]. This value differs significantly from its positional isomers: 4-(3,4-dimethoxyphenyl)butyric acid has a melting point of 62-63 °C [2], and 4-(2,5-dimethoxyphenyl)butyric acid has a melting point of 67-71 °C [3]. This 15-25 °C difference in melting point is a direct consequence of the altered intermolecular packing driven by the methoxy substitution pattern, impacting handling, purification, and formulation.

Solid Form Melting Point Physicochemical Properties

Recommended Applications for 4-(2,4-Dimethoxyphenyl)butanoic acid (CAS 96818-18-7) Based on Evidence


Medicinal Chemistry: Development of Isoform-Selective Carbonic Anhydrase Inhibitors

Researchers designing inhibitors targeting the tumor-associated carbonic anhydrase IX (hCA IX) should prioritize 4-(2,4-dimethoxyphenyl)butanoic acid as a starting scaffold. Its Ki of 1.6 µM against hCA IX, coupled with significantly weaker inhibition of hCA I (8.0 µM) and hCA II (>100 µM), provides a validated starting point for developing selective anticancer agents with a potentially improved therapeutic window [1].

Pharmacology: Probing the Arachidonic Acid Cascade via Lipoxygenase Inhibition

For studies focused on dissecting the lipoxygenase pathway of arachidonic acid metabolism, this compound is a superior choice over other dimethoxyphenylbutanoic acid isomers. Its documented activity as a potent lipoxygenase inhibitor [1] offers a defined mechanism of action for investigating inflammation and related diseases, a property not shared by isomers like the 3,4-variant which targets HDACs [2].

Chemical Synthesis: Exploiting Distinct Physicochemical Properties for Solid-Phase or Low-Temperature Reactions

Procurement should be driven by the compound's distinct melting point of 46-48 °C [1]. This lower melting point, compared to the 3,4- (62-63 °C) and 2,5- (67-71 °C) isomers [2][3], can be a critical factor in synthetic protocols requiring specific physical states or lower reaction temperatures, offering a clear advantage in process chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,4-Dimethoxyphenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.